T2AA vs. T3: Selective PCNA Inhibition Without Thyroid Hormone Activity
T2AA was rationally designed as a derivative of 3,3′,5-triiodothyronine (T3) to retain PCNA PIP-box inhibitory activity while eliminating thyroid hormone receptor activity. T3 itself inhibits PCNA/PIP-box binding but exerts potent endocrine effects. T2AA inhibited PCNA/PIP-box peptide interaction with an IC50 of ~1 μM [1]. In a thyroid hormone response element (TRE)-driven luciferase reporter assay, T3 activated transcription by approximately 15-fold at 100 nM, whereas T2AA showed no detectable activation even at concentrations up to 10 μM [1]. This represents a >100-fold reduction in thyroid hormone activity relative to the parent compound T3.
| Evidence Dimension | Thyroid hormone receptor activation (TRE-luciferase reporter assay) |
|---|---|
| Target Compound Data | T2AA: No detectable activation at concentrations up to 10 μM |
| Comparator Or Baseline | T3: ~15-fold activation at 100 nM |
| Quantified Difference | >100-fold reduction in thyroid hormone activity for T2AA |
| Conditions | TRE-driven luciferase reporter gene assay in mammalian cells |
Why This Matters
This differentiation eliminates confounding endocrine effects, making T2AA suitable for PCNA-focused studies without the off-target thyroid hormone signaling that complicates interpretation when using T3.
- [1] Punchihewa, C., Inoue, A., Hishiki, A., Fujikawa, Y., Connelly, M., Evison, B., ... & Fujii, N. (2012). Identification of small molecule proliferating cell nuclear antigen (PCNA) inhibitor that disrupts interactions with PIP-box proteins and inhibits DNA replication. Journal of Biological Chemistry, 287(17), 14289-14300. View Source
